1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea
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Overview
Description
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea is a heterocyclic compound that features a unique structure combining a benzothiazine ring with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea typically involves the condensation of 2-aminobenzenethiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or THF.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2,3-Dihydro-1,4-benzoxazines: Investigated as anticancer agents due to their ability to inhibit angiogenesis.
1,3-Benzothiazin-4-one: Exhibits antituberculosis activity and is used in the development of new antituberculosis drugs.
Uniqueness
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea stands out due to its unique combination of a benzothiazine ring and a phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(4-oxo-1,3-benzothiazin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)21-15(17-13)18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19,20) |
InChI Key |
XCMJANXGDOQEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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